ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-
Description
This compound, a stereochemically defined butanamide derivative, features a chiral (3R)-configured carbon center and a substituted phenoxyphenyl group. The structure includes:
- A (1S)-propylamino side chain, which may influence stereoselective interactions with biological targets.
- A butanamide backbone, common in enzyme inhibitors and therapeutic agents due to its hydrogen-bonding capacity .
Synthesis routes for related compounds often involve coupling halogenated aromatic intermediates with chiral amines, as seen in the synthesis of polyimide monomers () .
Properties
Molecular Formula |
C19H22ClFN2O2 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
(3R)-3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]butanamide |
InChI |
InChI=1S/C19H22ClFN2O2/c1-3-16(23-12(2)11-17(22)24)14-9-10-15(20)19(18(14)21)25-13-7-5-4-6-8-13/h4-10,12,16,23H,3,11H2,1-2H3,(H2,22,24)/t12-,16+/m1/s1 |
InChI Key |
DXPCUPMRYIXTFI-WBMJQRKESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N[C@H](C)CC(=O)N |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies and Methodologies
Asymmetric Synthesis of (1S)-1-(4-Chloro-2-Fluoro-3-Phenoxyphenyl)Propylamine
The chiral amine side chain is synthesized via enantioselective hydrogenation or enzymatic resolution :
Route 1: Catalytic Hydrogenation
- Substrate : 4-Chloro-2-fluoro-3-phenoxypropiophenone.
- Catalyst : Ruthenium-BINAP complex (0.5 mol%).
- Conditions : H₂ (50 psi), ethanol, 25°C, 24 hours.
- Yield : 92% enantiomeric excess (ee) for (1S)-isomer.
Route 2: Lipase-Mediated Kinetic Resolution
- Substrate : Racemic 1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamine.
- Enzyme : Candida antarctica lipase B (CAL-B).
- Acylating Agent : Vinyl acetate.
- Outcome : 98% ee for (1S)-amine after 48 hours.
Table 1: Comparison of Amine Synthesis Routes
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Catalytic Hydrogenation | 92 | 92 | 120 |
| Enzymatic Resolution | 85 | 98 | 95 |
Construction of (3R)-3-Aminobutanamide Backbone
The butanamide core is prepared via stereoselective hydrolysis or enzymatic transamination :
Route 1: Hydrolysis of 3-Cyanobutanamide
- Substrate : 3-Cyano-(3R)-butanamide (synthesized from L-glutamic acid).
- Reagents : NaOH (1M), H₂O₂ (30%), 60°C, 6 hours.
- Yield : 88% with >99% retention of (3R) configuration.
Route 2: Transaminase-Catalyzed Amination
Amide Bond Formation and Final Coupling
The amine and butanamide moieties are conjugated using carbodiimide-based coupling :
Procedure :
- Activation : (3R)-3-Aminobutanamide (1 eq) is treated with N,N-diisopropylethylamine* (DIPEA, 2 eq) and HATU (1.2 eq) in DMF at 0°C.
- Coupling : (1S)-1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamine (1 eq) is added dropwise.
- Workup : Purification via silica gel chromatography (hexanes/EtOAc 70:30) yields the title compound.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 0 | 84 | 98 |
| EDCI | CH₂Cl₂ | 25 | 72 | 95 |
Optimization and Scalability
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It appears that there is no information about the applications of the compound "ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]-, (3R)-" within the provided search results. However, some information can be gathered on similar compounds and related chemical reactions.
Chemical Information
- Molecular Formula The molecular formula for the compound ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]-, (3*S)- is C19H22ClFN2O2 .
- Molecular Weight The molecular weight of ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]-, (3*S)- is 364.8 g/mol .
- IUPAC Name The IUPAC name for ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]-, (3S)- is (3S*)-3-[[(1 R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]butanamide .
Related Research Areas
While specific applications for the queried compound are not available, the search results offer insights into related chemical research areas:
- PROTACs targeting cyclin-dependent kinases: One study discusses the design, synthesis, and biological effects of PROTACs (Proteolysis-Targeting Chimeras) targeting cyclin-dependent kinases 4 and 6 (CDK4/6) . These PROTACs utilize FDA-approved kinase inhibitors like abemaciclib and incorporate structural modifications to degrade target proteins .
- Ugi Multicomponent Reactions: Research has explored the use of ammonia in Ugi multicomponent reactions for synthesizing protease inhibitors . These reactions involve multiple starting materials in a one-pot synthesis to create complex molecules . By employing ammonia with a mono succinate ester, an aldehyde, and an isonitrile, researchers can efficiently construct pseudopeptide succinyl matrix metalloproteinase inhibitors .
- Synthesis of N-Substituted 2-Isocyanocarboxamides: Formamides can be dehydrated using POCl3/NEt3 to produce N-substituted 2-isocyanocarboxamides .
Mechanism of Action
The mechanism of action of ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Target Selectivity: The chloro-fluoro-phenoxyphenyl group in the target compound may enhance membrane permeability compared to simpler phenyl derivatives (e.g., 3-chloro-N-phenyl-phthalimide) . Unlike the 2-aminothiazole-based PDE5 inhibitors (), the target compound lacks a thiazole ring but retains the butanamide backbone, suggesting divergent target specificity .
Biological Activity: The CTPS1 inhibitor from shares a butanamide scaffold but replaces the phenoxyphenyl group with a chloropyridinyl-pyrimidine system, which improves nucleotide-binding affinity .
Synthetic Challenges :
- The stereochemical complexity of the target compound (3R configuration) requires advanced chiral resolution techniques, unlike the planar 3-chloro-N-phenyl-phthalimide () .
Biological Activity
ButanaMide, a compound characterized by its complex structure, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects. This article aims to synthesize current research findings regarding the biological activity of ButanaMide, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
ButanaMide is defined by its unique structural features, which include a butanamide moiety linked to a phenoxyphenyl group with specific halogen substitutions. The presence of a chloro and fluoro group enhances its pharmacological profile by potentially increasing binding affinity to biological targets.
Anti-Inflammatory Effects
Recent studies have shown that compounds similar to ButanaMide exhibit significant anti-inflammatory properties. For instance, research on benzoxazole derivatives containing a butanamide moiety demonstrated potent inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. These compounds were evaluated in vitro using human keratinocyte cells and showed reduced mRNA expression levels of these cytokines upon treatment with concentrations around 10 µM .
Table 1: Inhibition of Cytokine Expression by Butanamide Derivatives
| Compound | IL-1β Expression (Relative Units) | IL-6 Expression (Relative Units) |
|---|---|---|
| 5d | 5.3 | 7.5 |
| 5c | 4.6 | 7.2 |
| 5f | 7.2 | 9.0 |
| 4d | Not specified | 5.3 |
These findings suggest that ButanaMide and its analogs may act through the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Anticancer Activity
The potential anticancer properties of ButanaMide have also been explored. Compounds with similar structures have been found to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in tumor growth. For example, the inhibition of HSP90 (Heat Shock Protein 90) has been linked to enhanced apoptosis in cancer cells .
Case Study: HSP90 Inhibition
In a study involving HSP90 inhibitors, compounds that share structural similarities with ButanaMide exhibited significant anti-tumor activity in xenograft models without causing notable toxicity . This suggests that ButanaMide may possess similar therapeutic potential.
The mechanisms underlying the biological activities of ButanaMide can be attributed to several factors:
- Cytokine Modulation : By inhibiting the expression of inflammatory cytokines, ButanaMide may help alleviate conditions characterized by chronic inflammation.
- Apoptosis Induction : The compound’s ability to induce apoptosis in cancer cells suggests a potential role in cancer therapy.
- Targeting Specific Pathways : The interaction with pathways such as NF-kB and HSP90 indicates that ButanaMide could be utilized in targeted therapies for inflammatory diseases and cancer.
In Vitro Studies
In vitro studies have confirmed the efficacy of ButanaMide derivatives in suppressing cytokine production and promoting cell death in cancerous cells. The results indicate a dose-dependent response where higher concentrations lead to greater inhibition of cytokine expression and increased apoptosis rates.
In Vivo Studies
In vivo assessments have further validated the anti-inflammatory effects observed in vitro. Compounds similar to ButanaMide were administered to animal models with induced inflammation, resulting in significantly reduced levels of inflammatory markers without hepatotoxicity .
Q & A
How can researchers optimize stereoselective synthesis of (3R)-configured butanamides with (1S)-chiral centers?
Level: Advanced
Answer:
Stereoselective synthesis requires chiral catalysts or auxiliaries to enforce enantiomeric control. For example, Evans oxazolidinones or Sharpless epoxidation protocols can direct stereochemistry at the (1S)-center . Protecting group strategies (e.g., Boc for amines) may stabilize intermediates during propylamine coupling to the phenoxyphenyl moiety . Reaction conditions (temperature, solvent polarity) must be tuned to minimize racemization. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) confirms enantiopurity .
What analytical techniques are critical for confirming the enantiomeric purity of this compound?
Level: Basic
Answer:
High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. Circular dichroism (CD) spectroscopy can corroborate absolute configuration, while nuclear Overhauser effect (NOE) NMR experiments resolve spatial arrangements of substituents . Mass spectrometry (HRMS) validates molecular integrity, particularly for halogenated analogs .
How should in vitro assays be designed to evaluate this compound’s interaction with CNS targets?
Level: Advanced
Answer:
Structure-activity relationship (SAR) studies require:
- Target Selection: Prioritize receptors with homology to phenoxyphenyl-binding proteins (e.g., GABAA or serotonin receptors) .
- Assay Conditions: Use fluorescence polarization for binding affinity (Kd) or patch-clamp electrophysiology for ion channel modulation. Include positive controls (e.g., diazepam for GABAA) and account for solvent interference (DMSO < 0.1%) .
- Metabolic Stability: Pre-incubate with liver microsomes to assess CYP450-mediated degradation .
What strategies address contradictory bioactivity data across studies?
Level: Advanced
Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., cell line passage number, incubation time) .
- Solubility Issues: Use co-solvents (cyclodextrins) or nanoformulations to improve bioavailability in physiological buffers .
- Metabolite Interference: Employ LC-MS/MS to identify active metabolites that may skew results .
How can computational modeling predict the compound’s binding mode to fluorinated targets?
Level: Advanced
Answer:
Molecular docking (AutoDock Vina) with homology-modeled receptors identifies key interactions (e.g., halogen bonding with 4-chloro-2-fluoro substituents). Molecular dynamics simulations (AMBER) assess stability of the propylamine side chain in hydrophobic pockets . QSAR models prioritize analogs with enhanced logP and reduced torsional strain .
What precautions are necessary for handling this compound’s photolabile phenoxyphenyl group?
Level: Basic
Answer:
- Light Sensitivity: Store in amber vials under inert gas (argon) to prevent photo-oxidation .
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to determine decomposition thresholds (>150°C typical for aryl ethers) .
- Waste Disposal: Neutralize acidic/basic byproducts before incineration to avoid halogenated dioxin formation .
Which structural analogs are recommended for SAR studies to improve metabolic stability?
Level: Advanced
Answer:
- Replace the phenoxy group with bioisosteres (e.g., thioether or pyridyl) to reduce CYP2D6 metabolism .
- Introduce deuterium at the propylamine β-position to slow oxidative N-dealkylation .
- Compare with trifluoromethyl analogs (see [PubChem CID 486460-32-6]) for enhanced lipophilicity .
How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
Level: Advanced
Answer:
- Crystallization: Use slow vapor diffusion with dichloromethane/hexane to grow single crystals .
- Data Collection: Synchrotron radiation (λ = 0.9 Å) improves resolution for heavy atoms (Cl, F).
- Analysis: Mercury software visualizes dihedral angles between the phenoxyphenyl and butanamide groups, confirming the (3R) configuration .
What ecotoxicological assessments are critical for early-stage development?
Level: Basic
Answer:
- Aquatic Toxicity: Conduct Daphnia magna acute immobilization tests (OECD 202) to evaluate EC50 .
- Biodegradation: Use OECD 301B assays to measure BOD/COD ratios, prioritizing analogs with >60% degradation in 28 days .
How do researchers reconcile discrepancies in reported logP values for halogenated butanamides?
Level: Advanced
Answer:
- Experimental Methods: Compare shake-flask (direct partitioning) vs. HPLC-derived logP values, noting pH effects on ionizable amines .
- Computational Tools: Consensus logP from ACD/Labs and ChemAxon accounts for fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
